molecular formula C10H21NO4 B13583313 tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate

tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate

Cat. No.: B13583313
M. Wt: 219.28 g/mol
InChI Key: HRCHBZWIBDIHBA-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate is a synthetic carbamate derivative of value in organic chemistry and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a widely used strategy in multi-step synthesis to protect amine functionalities from reactive conditions while other parts of the molecule are modified . The molecule also contains both ether (methoxy) and alcohol (hydroxy) functional groups, providing two distinct points for further chemical manipulation and diversification. Carbamate compounds, particularly those with Boc groups, are fundamental tools in the synthesis of peptides, nucleotides, and complex natural products . Researchers utilize such protected intermediates to streamline the synthesis of complex molecules, as the Boc group can be readily removed under mild acidic conditions without affecting other sensitive parts of the molecule. Beyond synthesis, some carbamate derivatives are investigated for their biological activity, though the primary application of this specific reagent is anticipated to be as a building block in medicinal chemistry and drug discovery projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-2-methoxybutyl)carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-7-8(14-4)5-6-12/h8,12H,5-7H2,1-4H3,(H,11,13)

InChI Key

HRCHBZWIBDIHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCO)OC

Origin of Product

United States

Preparation Methods

Common Synthetic Routes for Carbamates

  • Reaction of Amines with Alkyl Chloroformates or Di-tert-butyl Dicarbonate (Boc2O): The most straightforward approach involves the reaction of a primary amine with tert-butyl chloroformate or Boc2O under basic conditions to form the tert-butyl carbamate. This method is widely used due to its mild conditions and high selectivity.

  • Curtius Rearrangement of Acyl Azides: Conversion of carboxylic acids to acyl azides followed by thermal rearrangement to isocyanates, which are trapped by tert-butanol to give tert-butyl carbamates. This method is useful for substrates sensitive to direct carbamoylation.

  • Carbon Dioxide Incorporation Methods: Recent advances include the use of carbon dioxide and amines to form carbamate anions, which are then alkylated to yield carbamates. This environmentally friendly approach avoids toxic reagents such as phosgene.

  • Use of Mixed Carbonates: Di(2-pyridyl) carbonate and related mixed carbonates have been used as efficient alkoxycarbonylation reagents for amines, providing high yields of carbamates under mild conditions.

Specific Preparation Methods for this compound

Although direct literature detailing the exact synthesis of this compound is limited, the compound can be synthesized by adapting general carbamate formation strategies to the 4-hydroxy-2-methoxybutyl amine substrate.

Synthetic Route via Boc Protection of 4-Hydroxy-2-methoxybutylamine

Step 1: Preparation of 4-Hydroxy-2-methoxybutylamine

  • Starting from commercially available 4-hydroxy-2-methoxybutanol, conversion to the corresponding amine can be achieved via standard amination methods such as Mitsunobu reaction followed by azide displacement and reduction, or direct reductive amination.

Step 2: Carbamate Formation

  • The primary amine (4-hydroxy-2-methoxybutylamine) is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an aprotic solvent (e.g., dichloromethane).

  • The reaction proceeds via nucleophilic attack of the amine on Boc2O, forming the tert-butyl carbamate protecting group.

  • The hydroxyl and methoxy groups remain unaltered under these mild conditions.

Reaction Scheme:

$$
\text{4-Hydroxy-2-methoxybutylamine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{this compound}
$$

Alternative Method: Carbamoyl Chloride Approach

  • Preparation of tert-butyl carbamoyl chloride in situ or use of commercially available tert-butyl chloroformate reacts with the amine under basic conditions to yield the carbamate.

  • This method requires careful control of temperature and stoichiometry to prevent side reactions, especially given the presence of the hydroxy group.

Literature Example Involving Related Compounds

  • In a study involving the synthesis of carbamates with hydroxyalkyl substituents, the use of tert-butyl chloroformate with the corresponding amine hydrochloride salts in the presence of triethylamine was effective in producing the desired carbamates in good yields.

  • The reaction mixture is typically worked up by aqueous washes and purified by flash chromatography using dichloromethane/methyl tert-butyl ether mixtures.

Research Outcomes and Analytical Data

Yield and Purity

  • Typical yields for carbamate formation via Boc protection range from 70% to 95%, depending on substrate purity and reaction optimization.

  • Purification by flash chromatography or recrystallization affords analytically pure compounds.

Characterization

  • NMR Spectroscopy: Characteristic signals include tert-butyl singlet at ~1.4 ppm, methoxy singlet at ~3.3 ppm, and hydroxy methine/methylene protons between 3.5–4.5 ppm.

  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 219.28 g/mol.

  • Infrared Spectroscopy: Carbamate carbonyl stretch typically observed near 1700 cm⁻¹; broad O–H stretch around 3400 cm⁻¹.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Boc Protection with Boc2O Boc2O, base (TEA), DCM, RT Mild, high yield, selective Requires amine substrate
Reaction with tert-butyl chloroformate tert-butyl chloroformate, base, DCM, 0–25°C Direct, efficient Sensitive to moisture, side reactions possible
Curtius Rearrangement Acyl azide intermediate, heat, tert-butanol Useful for acid precursors Multi-step, requires azide handling
Carbon Dioxide Alkylation CO2, amine, alkyl halide, base, DMF Green chemistry approach Requires specialized conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Acts as a protecting group for amines in peptide synthesis.

Biology:

  • Investigated for its potential role in enzyme inhibition studies.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential use in drug delivery systems.
  • Studied for its pharmacological properties and potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with the active site of the target molecule, leading to modulation of its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate with structurally related carbamates, focusing on molecular features, physical properties, and applications.

Structural Analogues

tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate ()

  • Structure : Aromatic benzyl groups with hydroxy and propargyl ether substituents.
  • Key Data : Crystallographic bond angles (e.g., 109.5°, 122.5°) indicate planar geometry around the carbamate group .
  • Applications : Likely used in crystallographic studies or as a ligand due to rigid aromatic cores .

tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate () Structure: Ethyl chain with amino and 4-methoxyphenyl substituents. Key Data: Molecular formula C₁₄H₂₂N₂O₃ (MW: 266.33 g/mol). Applications: Intermediate in peptide synthesis; the amino group enhances nucleophilicity for coupling reactions .

tert-Butyl (4-chlorophenethyl)carbamate () Structure: Phenethyl group with a para-chloro substituent. Key Data: Molecular formula C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol). Non-hazardous under standard conditions . Applications: Used in laboratory-scale organic synthesis due to stability and low reactivity of the chloro group .

Hydroxy-Substituted Carbamates

tert-Butyl (4-hydroxybutan-2-yl)carbamate () Structure: Shorter butyl chain (C4) with a single hydroxy group. Key Data: Molecular formula C₉H₁₉NO₃ (MW: 189.25 g/mol). Stable under recommended storage conditions . Applications: Research reagent for modifying hydrophilic interactions in drug candidates .

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate () Structure: Chiral center at position 2; otherwise identical to the above. Key Data: Molecular formula C₉H₁₉NO₃ (MW: 189.25 g/mol). Used in stereoselective synthesis .

Ether-Containing Carbamates

tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate () Structure: Butyl chain with a hydroxyethoxy substituent. Key Data: Predicted boiling point 361.2°C, density 1.030 g/cm³. Polar ether groups enhance water solubility . Applications: Potential use in polymer chemistry or as a solubilizing agent .

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate ()

  • Structure : PEG-like triethylene glycol chain.
  • Key Data : CAS 139115-92-7; used in bioconjugation due to its hydrophilic spacer .

Amino-Substituted Carbamates

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride () Structure: Branched chain with amino and methyl groups. Key Data: Hydrochloride salt (CAS 1179359-61-5). Enhanced stability for pharmaceutical storage . Applications: Intermediate in kinase inhibitor synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound* C₁₀H₂₁NO₄ 219.28 (estimated) 4-OH, 2-OCH₃ Drug intermediates, protection N/A
tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate C₂₃H₂₆N₂O₄ 394.46 Aromatic, propargyl ether Crystallography
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Cl Lab-scale synthesis
tert-Butyl (4-hydroxybutan-2-yl)carbamate C₉H₁₉NO₃ 189.25 4-OH Hydrophilic modifiers
tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate C₁₁H₂₃NO₄ 233.31 2-hydroxyethoxy Polymer chemistry

*Estimated data for the target compound based on structural analogs.

Research Findings and Trends

  • Reactivity : Methoxy and hydroxy groups in the target compound may facilitate hydrogen bonding and solubility, contrasting with halogenated analogs (e.g., ’s chloro derivative), which exhibit lower polarity .
  • Safety : Unlike halogenated carbamates, hydroxy- and methoxy-substituted variants generally show lower toxicity, aligning with Safety Data Sheets (SDS) in and .

Biological Activity

Tert-butyl (4-hydroxy-2-methoxybutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound contains a carbamate functional group, which is known for its versatility in drug design. The structural formula can be represented as follows:

C11H19NO3\text{C}_{11}\text{H}_{19}\text{N}\text{O}_3

This compound features a tert-butyl group, a hydroxy group, and a methoxy group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are associated with Alzheimer's disease . For instance, compounds similar to this compound have demonstrated the ability to reduce tumor necrosis factor-alpha (TNF-α) levels in astrocytes treated with amyloid-beta, suggesting an anti-inflammatory mechanism .
  • Inhibition of Amyloid Aggregation : The compound has been studied for its potential to inhibit the aggregation of amyloid-beta peptides. In vitro studies reported up to 85% inhibition of amyloid aggregation at specific concentrations . This property is crucial for developing treatments aimed at reducing amyloid plaque formation in the brain.

Case Studies

StudyObjectiveFindings
Evaluate the inhibitory effects on AChE and BuChEShowed significant inhibition, suggesting potential for treating cognitive decline.
Investigate neuroprotective effects against Aβ toxicityDemonstrated reduced astrocyte death and lower TNF-α production in treated cells.
Assess amyloid aggregation inhibitionAchieved 85% inhibition at 100 µM concentration, indicating strong anti-amyloidogenic properties.

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